molecular formula C16H19F2N3O5S B1663287 PNU288034 CAS No. 383199-88-0

PNU288034

Cat. No.: B1663287
CAS No.: 383199-88-0
M. Wt: 403.4 g/mol
InChI Key: HSGZLFWXBIVLBD-LBPRGKRZSA-N
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Description

PNU288034 is a potent oxazolidinone antibiotic known for its antimicrobial activity. It has been primarily studied for its effectiveness against Gram-positive bacterial infections. This compound was initially developed by Pfizer Inc. and has shown promising results in preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PNU288034 involves several key steps. One of the synthetic routes includes the reaction of carbamate with (S)-N-(2-acetoxy-3-chloropropyl)acetamide in the presence of lithium tert-butoxide and methanol, leading to the formation of (S)-oxazolidine. The final step involves the oxidation of the thiomorpholine sulfide group with N-methylmorpholine-N-oxide in the presence of a catalytic amount of osmium tetroxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound. The process may include steps such as crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

PNU288034 undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine sulfide group is oxidized to a sulfone.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

    Oxidation: N-methylmorpholine-N-oxide and osmium tetroxide are commonly used for the oxidation of the thiomorpholine sulfide group.

    Substitution: Lithium tert-butoxide and methanol are used in the substitution reactions.

Major Products

The major product formed from the oxidation reaction is the sulfone derivative of this compound. Substitution reactions can lead to various derivatives depending on the reagents and conditions used .

Scientific Research Applications

PNU288034 has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound to study the transport mechanisms of oxazolidinone antibiotics.

    Biology: Investigated for its antimicrobial properties and its ability to inhibit bacterial growth.

    Medicine: Explored as a potential treatment for Gram-positive bacterial infections.

    Industry: Utilized in research and development for new antibiotic formulations

Mechanism of Action

PNU288034 exerts its effects by inhibiting the 30S ribosomal subunit, which is essential for bacterial protein synthesis. This inhibition prevents the bacteria from producing proteins necessary for their growth and survival. The compound is taken up by human organic anion transporter 3 and human multidrug and toxin extrusion protein 1, which play a role in its renal secretion .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with similar antimicrobial properties.

    Tedizolid: A newer oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.

Uniqueness

PNU288034 is unique due to its specific transport mechanisms involving organic anion transporter 3 and multidrug and toxin extrusion protein 1. This unique transport mechanism affects its pharmacokinetics and renal clearance, distinguishing it from other oxazolidinone antibiotics .

Properties

IUPAC Name

N-[[(5S)-3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O5S/c1-10(22)19-8-12-9-21(16(23)26-12)11-6-13(17)15(14(18)7-11)20-2-4-27(24,25)5-3-20/h6-7,12H,2-5,8-9H2,1H3,(H,19,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGZLFWXBIVLBD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C(=C2)F)N3CCS(=O)(=O)CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433012
Record name AG-F-35120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383199-88-0
Record name PNU-288034
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383199880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-F-35120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-288034
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM8M197AP8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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